(3-Iodopropyl)trimethoxysilane

描述

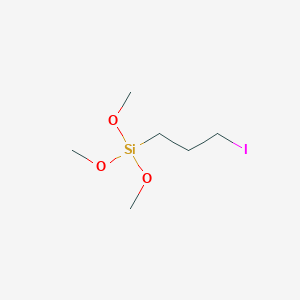

Structure

3D Structure

属性

IUPAC Name |

3-iodopropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILZGRNPRBIQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCI)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15IO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374769 | |

| Record name | (3-Iodopropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14867-28-8 | |

| Record name | (3-Iodopropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Iodopropyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Iodopropyl)trimethoxysilane, a versatile bifunctional molecule widely used in materials science, surface chemistry, and bioconjugation. This document details its core characteristics, provides established experimental protocols for its synthesis and application, and illustrates key chemical processes through detailed diagrams.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₅IO₃Si, is a valuable coupling agent.[1] Its structure features a trimethoxysilyl group at one end and a reactive iodo group at the other. The trimethoxysilyl moiety allows for covalent attachment to inorganic substrates (like silica (B1680970), glass, and metal oxides) through hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si). The terminal iodo group serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the immobilization of a wide array of molecules, including peptides, enzymes, and therapeutic agents.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 14867-28-8 | [1][2] |

| Molecular Formula | C₆H₁₅IO₃Si | [1] |

| Molecular Weight | 290.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 1.482 g/mL at 20 °C | |

| Boiling Point | 79-80 °C at 2 mmHg | - |

| Refractive Index (n20/D) | 1.473 | |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |

| SMILES | CO--INVALID-LINK--(OC)OC | |

| InChIKey | NILZGRNPRBIQOG-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) protons (-OCH₃) as a singlet, and three distinct multiplets corresponding to the methylene (B1212753) protons of the propyl chain (-CH₂-CH₂-CH₂-).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbons, and three signals for the propyl chain carbons, with the carbon attached to the iodine atom being the most downfield shifted of the three.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify key functional groups. For this compound, the spectrum would be characterized by the following absorption bands. The FTIR spectrum of the closely related (3-chloropropyl)trimethoxysilane shows C-H stretching vibrations around 2850-2950 cm⁻¹, Si-O stretching between 1000-1100 cm⁻¹, and a C-Cl absorption band near 800 cm⁻¹.[3] For the iodo-analog, one would expect similar C-H and Si-O stretches, with the C-I stretching vibration appearing at a lower frequency (typically 500-600 cm⁻¹).

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H (stretch, sp³) | 2840 - 3000 | From the propyl and methoxy groups. |

| Si-O-C (stretch) | 1080 - 1190 | Strong, broad peak characteristic of the methoxysilyl group. |

| Si-O-Si (stretch) | 1000 - 1100 | Appears upon hydrolysis and condensation. Often overlaps with Si-O-C. |

| C-I (stretch) | 500 - 600 | Characteristic peak for the terminal iodo group. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in surface modification.

Synthesis via Finkelstein Reaction

This compound can be synthesized from its chloro-analog, (3-chloropropyl)trimethoxysilane, via a Finkelstein reaction. This nucleophilic substitution replaces the chlorine atom with an iodine atom. The following is an adapted protocol based on a standard Finkelstein reaction procedure.[4]

Materials:

-

(3-chloropropyl)trimethoxysilane

-

Anhydrous sodium iodide (NaI)

-

Anhydrous acetone (B3395972) (solvent)

-

Magnetic stir bar

-

Round-bottomed flask

-

Reflux condenser

-

Nitrogen or Argon gas inlet

Methodology:

-

Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: To the flask, add anhydrous sodium iodide (1.2 to 1.5 molar equivalents relative to the chlorosilane).

-

Solvent: Add a sufficient volume of anhydrous acetone to dissolve the reagents and allow for effective stirring.

-

Addition of Silane (B1218182): Add (3-chloropropyl)trimethoxysilane (1.0 molar equivalent) to the stirred suspension.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-24 hours. The reaction should be protected from light to prevent iodine-related side reactions. Progress can be monitored by TLC or GC-MS. The formation of a sodium chloride precipitate indicates the reaction is proceeding.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Purification: Remove the acetone from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Surface Modification of Silica Substrates

This protocol describes the functionalization of a silica-based surface (e.g., glass beads, silica nanoparticles) with this compound.

Materials:

-

Silica substrate (e.g., glass beads)

-

This compound (IPTMS)

-

Anhydrous toluene (B28343) (solvent)

-

Acetone (for washing)

-

Reaction vessel

-

Oven

Methodology:

-

Substrate Activation: Clean the silica substrate thoroughly. For glass beads, soak them in a piranha solution (caution: extremely corrosive) or an appropriate acid bath, followed by extensive rinsing with deionized water. Dry the activated beads in an oven at 120 °C for at least 1 hour to ensure a hydroxyl-rich surface.

-

Silanization Solution: Prepare a 2% (v/v) solution of IPTMS in anhydrous toluene in a reaction vessel.

-

Reaction: Add the activated and dried glass beads to the IPTMS solution. Incubate the mixture overnight (approximately 16 hours) at 70 °C with gentle agitation. The reaction should be protected from moisture.

-

Washing: After the incubation period, decant the silanization solution. Wash the functionalized beads extensively with fresh toluene to remove any unreacted silane.

-

Final Rinse and Dry: Perform a final rinse with acetone (e.g., 4 x 100 mL for 60 g of beads) to remove the toluene.

-

Curing: Dry the IPTMS-functionalized beads in an oven at 120 °C for 30 minutes to complete the condensation of silanol (B1196071) groups and cure the silane layer. The functionalized substrate is now ready for subsequent conjugation reactions via the iodo group.

Core Chemical Reactions and Mechanisms

The utility of this compound is rooted in the distinct reactivity of its two functional ends.

Hydrolysis and Condensation of the Trimethoxysilyl Group

The primary mechanism for surface attachment involves the hydrolysis of the methoxy groups (-OCH₃) to form reactive silanol groups (-Si-OH), followed by condensation with hydroxyl groups on the substrate surface or with other silanol groups. This process can be catalyzed by either acid or base.

-

Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form Si-OH and methanol. This reaction is reversible. ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

-

Condensation: The newly formed silanols can then react in two ways:

-

With surface hydroxyl groups (e.g., on silica, M-OH) to form a stable covalent bond: ≡Si-OH + HO-M ⇌ ≡Si-O-M + H₂O

-

With another silanol group to form a cross-linked siloxane network: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Reactivity of the Iodopropyl Group

The iodopropyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophiles (Nu⁻), such as thiols (R-SH), amines (R-NH₂), and carboxylates (R-COO⁻), to the functionalized surface.

Surface-Si-(CH₂)₃-I + Nu⁻ → Surface-Si-(CH₂)₃-Nu + I⁻

This reactivity is central to the use of this compound in drug delivery, biosensor development, and chromatography, where the controlled immobilization of specific biomolecules is required.

References

An In-depth Technical Guide to the Synthesis and Purification of (3-Iodopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of the synthesis and purification of (3-Iodopropyl)trimethoxysilane, a versatile organosilane coupling agent. Designed for researchers, scientists, and professionals in drug development and material science, this document details the prevalent synthetic methodologies, purification protocols, and essential characterization data.

Introduction

This compound (IPTMS) is a valuable bifunctional molecule utilized in a variety of scientific and industrial applications. Its trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides, while the terminal iodo group serves as a reactive site for nucleophilic substitution and other organic transformations. This dual functionality makes it an important intermediate for surface modification, the synthesis of hybrid organic-inorganic materials, and the preparation of functionalized polymers.[1][2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide. In this case, (3-chloropropyl)trimethoxysilane is treated with an alkali metal iodide, typically sodium iodide, in a polar aprotic solvent such as acetone (B3395972).

The reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone, an application of Le Châtelier's principle.[2]

Reaction Scheme:

(3-chloropropyl)trimethoxysilane + NaI → this compound + NaCl(s)

To ensure a high yield and purity of the final product, it is crucial to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the trimethoxysilyl group, which can lead to the formation of siloxane byproducts.[2]

This protocol is a representative procedure based on established principles of the Finkelstein reaction for the synthesis of analogous organoalkoxysilanes.

Materials:

-

(3-chloropropyl)trimethoxysilane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Reactants: To the flask, add anhydrous acetone, followed by anhydrous sodium iodide. Stir the mixture until the sodium iodide is fully dissolved.

-

Addition of Starting Material: Slowly add (3-chloropropyl)trimethoxysilane to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 6-8 hours.[2] The formation of a white precipitate (sodium chloride) will be observed as the reaction progresses.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (sodium chloride) and wash it with a small amount of anhydrous acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

Purification of this compound

The crude product obtained after the removal of the solvent is purified by fractional distillation under reduced pressure. This is necessary to remove any unreacted starting material, byproducts, and residual solvent.

Apparatus:

-

Claisen distillation head

-

Vigreux column (or other fractionating column)

-

Round-bottom flask

-

Receiving flasks

-

Thermometer

-

Vacuum pump

-

Cold trap

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently under vacuum.

-

Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The pure this compound is collected as a colorless liquid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅IO₃Si | [3][4] |

| Molecular Weight | 290.17 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Density | 1.482 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.473 | [6] |

| Purity (GC) | ≥95.0% to ≥98.0% | [5][6] |

Table 2: Synthesis Reaction Parameters

| Parameter | Value | Reference |

| Reaction Type | Finkelstein Reaction | [2] |

| Starting Material | (3-chloropropyl)trimethoxysilane | [2] |

| Reagent | Sodium Iodide (NaI) | [2] |

| Solvent | Acetone (anhydrous) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 6 - 8 hours | [2] |

| Reported Yield | 75 - 85% | [2] |

Visualizations

The following diagrams illustrate the synthesis pathway and the purification workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 14867-28-8 [smolecule.com]

- 3. This compound | 14867-28-8 | PAA86728 [biosynth.com]

- 4. This compound | C6H15IO3Si | CID 2759373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. (3-碘丙基)三甲氧基硅烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

(3-Iodopropyl)trimethoxysilane (CAS 14867-28-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Iodopropyl)trimethoxysilane is a versatile organosilane compound that serves as a crucial coupling agent and surface modifier in a wide array of scientific and industrial applications.[1] Its unique bifunctional structure, featuring a reactive iodopropyl group and a hydrolyzable trimethoxysilyl group, enables the covalent linkage of organic and inorganic materials.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, reaction mechanisms, and key applications of this compound, with a focus on methodologies relevant to researchers in materials science and drug development.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in a laboratory setting. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14867-28-8 | [3][4][5][6] |

| Molecular Formula | C₆H₁₅IO₃Si | [3][4][5] |

| Molecular Weight | 290.17 g/mol | [3][4][6] |

| Appearance | Colorless to pale reddish-yellow clear liquid | [1][5] |

| Density | 1.482 g/mL at 20 °C | [3][6][7] |

| Boiling Point | 80 °C at 0.3 kPa | [5] |

| Refractive Index (n20/D) | 1.473 | [3][6][7] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [3][5][6] |

| InChI | 1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | [3][6] |

| SMILES | CO--INVALID-LINK--(OC)OC | [3][6] |

Table 2: Safety and Hazard Information

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [3][5][6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][6] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |

| Storage Class | 10 - Combustible liquids | [3][6] |

Core Applications and Reaction Mechanisms

The primary utility of this compound lies in its function as a silane (B1218182) coupling agent. These agents act as molecular bridges at the interface between dissimilar materials, enhancing adhesion and compatibility. The trimethoxysilyl end of the molecule facilitates bonding to inorganic substrates, while the iodopropyl group provides a reactive site for subsequent chemical modifications.

Surface Modification of Substrates

This compound is extensively used for the surface modification of materials rich in hydroxyl groups, such as silica (B1680970), glass, and various metal oxides.[1] The process involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, which then condense with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).

Nanoparticle Functionalization

In the realm of nanotechnology, this silane is employed to functionalize nanoparticles, thereby altering their surface properties to improve dispersion in polymer matrices, enable the attachment of biomolecules, or introduce specific functionalities. The iodopropyl group serves as a versatile handle for further chemical reactions.

Synthesis of Organic-Inorganic Hybrid Materials

This compound is a key building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength) at the molecular level.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for surface modification.

Hydrolysis and Condensation of this compound

The fundamental reaction mechanism for the surface functionalization with this compound involves a two-step process: hydrolysis and condensation.

References

- 1. sid.ir [sid.ir]

- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. flex.flinders.edu.au [flex.flinders.edu.au]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Iodopropyl)trimethoxysilane is a bifunctional organosilane coupling agent of significant interest in materials science, surface chemistry, and nanotechnology. Its unique molecular architecture, featuring a reactive iodopropyl group and a hydrolyzable trimethoxysilyl moiety, allows for a versatile range of chemical transformations. This guide provides a comprehensive overview of the structure, reactivity, and practical applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its reaction mechanisms.

Structure and Properties

This compound, with the chemical formula C6H15IO3Si, is a colorless to light yellow liquid.[1] Its structure is characterized by a central silicon atom bonded to three methoxy (B1213986) groups and a propyl chain terminating in an iodine atom.

Molecular Structure

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C6H15IO3Si | [2] |

| IUPAC Name | 3-iodopropyl(trimethoxy)silane | [2] |

| CAS Number | 14867-28-8 | [1] |

| Molecular Weight | 290.17 g/mol | [2] |

| Density | 1.482 g/mL at 20 °C | [1] |

| Boiling Point | 79-80 °C at 2 mmHg | [1] |

| Refractive Index (n20/D) | 1.473 | [1] |

| SMILES | CO--INVALID-LINK--(OC)OC | [1][3] |

| InChI | InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | [1][2] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not provided in the search results, data for the closely related (3-Iodopropyl)triethoxysilane offers valuable comparative information. The key proton (¹H) and carbon-¹³ (¹³C) NMR signals are assigned based on the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Si-CH₂- | ~0.7-0.9 (triplet) | ~8-12 |

| -CH₂-CH₂-I | ~1.9-2.1 (quintet) | ~28-32 |

| -CH₂-I | ~3.2-3.4 (triplet) | ~10-14 |

| Si-O-CH₃ | ~3.5-3.6 (singlet) | ~50-52 |

Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.

A study on the related compound, 3-iodopropyltriethoxysilane, showed a clear shift in the proton signal of the methylene (B1212753) group attached to the halogen from 3.52 ppm (for the chloro-analog) to 3.22 ppm upon substitution with iodine, reflecting the lower electronegativity of iodine.[4]

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| C-H stretch (alkyl) | 2940-2840 | Strong |

| Si-O-C stretch | 1190-1000 | Strong |

| Si-C stretch | ~800-750 | Medium |

| C-I stretch | ~600-500 | Medium-Weak |

The strong absorption band in the 1190-1000 cm⁻¹ region is characteristic of the Si-O-C linkage. The C-H stretching vibrations of the propyl chain are observed in the 2940-2840 cm⁻¹ range. The presence of the C-I bond can be identified by its characteristic stretching frequency in the lower wavenumber region.

Reactivity

The reactivity of this compound is governed by its two distinct functional moieties: the iodopropyl group and the trimethoxysilyl group. This dual reactivity allows for orthogonal chemical modifications, making it a versatile building block in materials synthesis.

Reactivity of the Iodopropyl Group

The carbon-iodine bond is relatively weak and highly polarizable, making the terminal iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups.

Caption: Nucleophilic substitution at the iodopropyl group.

Common Nucleophiles:

-

Amines (R-NH₂): React to form amino-functionalized silanes, which are widely used for surface modification to introduce positive charges or further coupling points.

-

Thiols (R-SH): Form thioether linkages, useful for attaching biomolecules or for "click" chemistry applications.

-

Azides (N₃⁻): Lead to the formation of azido-functionalized silanes, which are precursors for triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

-

Carboxylates (R-COO⁻): Form ester linkages.

Reactivity of the Trimethoxysilyl Group

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (B1196071) groups (Si-OH). These silanols can then undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or silyl (B83357) ether (Si-O-Substrate) bonds, respectively. This process is the basis for its use as a coupling agent and for the formation of polysiloxane networks.

Caption: Hydrolysis and condensation of the trimethoxysilyl group.

The rates of hydrolysis and condensation are highly dependent on pH, water concentration, and the presence of catalysts. Acidic or basic conditions can catalyze these reactions.

Experimental Protocols

The following are representative protocols for common applications of this compound.

General Protocol for Surface Functionalization of Silica (B1680970) Nanoparticles

This protocol describes a general method for grafting this compound onto the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (SiO₂)

-

This compound

-

Anhydrous toluene (B28343) or ethanol (B145695)

-

Ammonia (B1221849) solution (for basic catalysis, optional)

-

Acetic acid (for acidic catalysis, optional)

-

Centrifuge

-

Ultrasonic bath

Procedure:

-

Activation of Silica Nanoparticles (Optional but Recommended):

-

Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol).

-

Treat with an acid (e.g., HCl) or base (e.g., NaOH) solution to ensure a high density of surface silanol groups.

-

Wash thoroughly with deionized water until the pH is neutral, and then with ethanol.

-

Dry the activated silica nanoparticles under vacuum.

-

-

Silanization Reaction:

-

Disperse the activated silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A typical concentration is 10 mg/mL.

-

Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

-

Add this compound to the suspension. The amount will depend on the desired surface coverage, typically a 1-5% (v/v) solution.

-

If catalysis is desired, add a small amount of ammonia solution (for basic conditions) or acetic acid (for acidic conditions).

-

Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Washing and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Centrifuge the suspension to pellet the functionalized nanoparticles.

-

Discard the supernatant.

-

Resuspend the nanoparticles in fresh anhydrous toluene or ethanol and sonicate briefly.

-

Repeat the centrifugation and washing steps at least three times to remove any unreacted silane.

-

-

Drying:

-

After the final wash, dry the functionalized silica nanoparticles under vacuum at 60-80 °C for several hours.

-

Protocol for Nucleophilic Substitution with an Amine

This protocol details the conversion of iodo-functionalized silica nanoparticles to amino-functionalized nanoparticles.

Materials:

-

Iodo-functionalized silica nanoparticles (from Protocol 3.1)

-

Amine (e.g., ethylenediamine, propylamine)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or ethanol)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup:

-

Disperse the iodo-functionalized silica nanoparticles in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add an excess of the desired amine to the suspension. The excess is crucial to drive the reaction to completion and to minimize side reactions.

-

-

Reaction:

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The optimal temperature and time will depend on the specific amine used.

-

-

Washing and Purification:

-

Cool the reaction mixture to room temperature.

-

Centrifuge the suspension to collect the amino-functionalized nanoparticles.

-

Wash the nanoparticles repeatedly with the reaction solvent and then with a less polar solvent (e.g., ethanol or dichloromethane) to remove excess amine and any byproducts.

-

-

Drying:

-

Dry the final product under vacuum.

-

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable tool in various fields:

-

Surface Modification: It is widely used to functionalize surfaces of glass, silica, and other metal oxides to alter their properties (e.g., hydrophobicity, biocompatibility) or to provide anchor points for further chemical modifications.

-

Nanoparticle Synthesis: It serves as a precursor for the synthesis of functionalized nanoparticles with tailored surface chemistries for applications in drug delivery, bio-imaging, and catalysis.

-

Chromatography: It is used to prepare stationary phases for chromatography with specific functionalities for separating different classes of molecules.

-

Bioconjugation: The reactive iodo-group allows for the covalent attachment of biomolecules such as proteins, peptides, and DNA to surfaces and nanoparticles.

Conclusion

This compound is a highly versatile and valuable bifunctional molecule for chemical synthesis and materials science. Its orthogonal reactivity allows for the independent modification of its organic and inorganic functionalities, enabling the creation of a wide array of functionalized materials and surfaces. The detailed understanding of its structure and reactivity, as outlined in this guide, is essential for its effective application in advanced research and development.

References

The Core of Silane Chemistry: Hydrolysis and Condensation

An In-depth Technical Guide to the Hydrolysis of (3-Iodopropyl)trimethoxysilane

For professionals in research, chemical synthesis, and materials science, a thorough understanding of the hydrolysis of organofunctional silanes is paramount for the successful development of novel materials and drug delivery systems. This compound is a key precursor in the synthesis of a variety of organic-inorganic hybrid materials, and its utility is fundamentally linked to the controlled hydrolysis of its methoxy (B1213986) groups to form reactive silanols. This guide provides a detailed examination of the hydrolysis of this compound, outlining the reaction mechanism, influencing factors, kinetic considerations, and a comprehensive experimental protocol for its study.

The functional application of this compound invariably begins with its hydrolysis. This reaction is the first step in the sol-gel process, where the methoxy groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This conversion is crucial as it generates highly reactive silanol (B1196071) intermediates.

The hydrolysis reaction can be represented as a three-step process:

-

First Hydrolysis: I-(CH₂)₃-Si(OCH₃)₃ + H₂O → I-(CH₂)₃-Si(OCH₃)₂(OH) + CH₃OH

-

Second Hydrolysis: I-(CH₂)₃-Si(OCH₃)₂(OH) + H₂O → I-(CH₂)₃-Si(OCH₃)(OH)₂ + CH₃OH

-

Third Hydrolysis: I-(CH₂)₃-Si(OCH₃)(OH)₂ + H₂O → I-(CH₂)₃-Si(OH)₃ + CH₃OH

Following, or concurrent with, hydrolysis, the newly formed silanol groups can undergo condensation reactions with each other or with other hydroxyl-containing species. This results in the formation of stable siloxane bonds (Si-O-Si), which are the backbone of the resulting polymeric or surface-bound structures. Condensation can proceed via two pathways:

-

Water-producing condensation: 2 [I-(CH₂)₃-Si(OH)₃] → (OH)₂ (I-(CH₂)₃)Si-O-Si(I-(CH₂)₃)(OH)₂ + H₂O

-

Alcohol-producing condensation: I-(CH₂)₃-Si(OH)₃ + I-(CH₂)₃-Si(OCH₃)₃ → (OH)₂ (I-(CH₂)₃)Si-O-Si(I-(CH₂)₃)(OCH₃)₂ + CH₃OH

The interplay between hydrolysis and condensation is critical in determining the final properties of the material.

Key Factors Influencing the Hydrolysis of this compound

The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters. Precise control over these factors is essential for achieving reproducible and predictable outcomes.

-

pH of the Reaction Medium: The pH is arguably the most critical factor. Acidic conditions (typically pH 3-4.5) are widely employed to catalyze the hydrolysis of alkoxysilanes while concurrently minimizing the rate of condensation.[1][2] Conversely, basic conditions tend to accelerate the condensation of silanols.[1] For applications requiring a high concentration of reactive silanol species, an acidic environment is generally preferred.[1]

-

Water Concentration: The concentration of water directly impacts the hydrolysis rate. An increase in water concentration generally accelerates the hydrolysis reaction.[1] However, an excess of water can also favor the subsequent self-condensation of the silanol intermediates to form siloxane oligomers.[1]

-

Co-solvents: Due to the often poor miscibility of organosilanes with water, a co-solvent such as ethanol (B145695) is frequently used to achieve a homogeneous reaction mixture.[1] It is important to note that the presence of a co-solvent can also influence the reaction kinetics, with some studies reporting a delay in the hydrolysis reaction in the presence of ethanol.[1]

-

Temperature: As with most chemical reactions, temperature plays a significant role. Higher temperatures generally increase the rates of both hydrolysis and condensation.

-

Concentration of Silane (B1218182): Higher concentrations of the silane can lead to an increased rate of premature condensation and gelation, particularly at non-optimal pH values.[1]

Quantitative Analysis of Hydrolysis Kinetics

While specific kinetic data for this compound is not extensively available in the public domain, the principles of alkoxysilane hydrolysis are well-established. The following table provides an illustrative representation of how quantitative data for the hydrolysis of a trimethoxysilane (B1233946) can be structured. The values presented are hypothetical and intended for comparative purposes.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| pH | 3.5 | 4.5 | 5.5 |

| Water:Silane Molar Ratio | 10:1 | 20:1 | 30:1 |

| Temperature (°C) | 25 | 40 | 25 |

| Co-solvent (Ethanol % v/v) | 50 | 50 | 75 |

| Pseudo-first-order rate constant (k_obs, min⁻¹) | Illustrative Value | Illustrative Value | Illustrative Value |

| Time to 90% Hydrolysis (min) | Illustrative Value | Illustrative Value | Illustrative Value |

Note: This table is a template for presenting experimental data. Actual values would be determined empirically.

Experimental Protocol for Monitoring Hydrolysis

A detailed and controlled experimental setup is crucial for studying the hydrolysis of this compound. The following protocol outlines a general methodology that can be adapted for specific research needs.

Materials

-

This compound (high purity)

-

Ethanol (or other suitable co-solvent), anhydrous

-

Deionized water

-

Acid catalyst (e.g., acetic acid, hydrochloric acid)

-

Base for pH adjustment (e.g., ammonium (B1175870) hydroxide)

-

pH meter

-

Reaction vessel with magnetic stirrer and temperature control

-

Analytical instruments for monitoring (e.g., FTIR or NMR spectrometer)

Methodology

-

Preparation of Reaction Solutions: A series of reaction mixtures with varying water concentrations and pH values should be prepared. For instance, in an ethanol/water co-solvent system, the weight percentage of water can be systematically varied.

-

Silane Addition: A specific amount of this compound is added to the co-solvent to achieve the desired final concentration (e.g., 1-5% by volume).

-

pH Adjustment: The pH of the solution is carefully adjusted to the desired level using a suitable acid or base catalyst.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of water (if not already present in the co-solvent mixture) and maintained at a constant temperature with continuous stirring.

-

Aliquots and Analysis: At regular time intervals, aliquots are withdrawn from the reaction mixture. The progress of the hydrolysis is monitored by a suitable analytical technique.

-

FTIR Spectroscopy: The disappearance of the Si-O-CH₃ vibrational bands and the appearance of Si-OH and Si-O-Si bands can be tracked.

-

NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed information on the stepwise hydrolysis and subsequent condensation reactions, allowing for the quantification of different species.[3]

-

Data Analysis

The rate of hydrolysis can be determined by plotting the concentration of the reactant (or a key product) as a function of time. From this data, reaction rate constants can be calculated.

Visualizing the Process: Diagrams

To better illustrate the chemical and experimental processes, the following diagrams are provided.

Caption: Hydrolysis and Condensation Pathway of this compound.

Caption: General Experimental Workflow for Studying Silane Hydrolysis.

Conclusion

The hydrolysis of this compound is a foundational reaction for its use in advanced materials and drug development. A comprehensive understanding and precise control of the reaction parameters—pH, water concentration, temperature, and co-solvent system—are imperative for achieving desired material properties. The experimental protocol and analytical methods outlined in this guide provide a robust framework for researchers to investigate and optimize the hydrolysis of this versatile organosilane. While specific kinetic data remains a subject for further empirical investigation, the principles and methodologies described herein offer a clear path forward for its systematic study.

References

- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of (3-Iodopropyl)trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling procedures, and experimental protocols for the effective use of (3-Iodopropyl)trimethoxysilane in a laboratory setting. The information is intended to ensure the safe and effective application of this versatile chemical compound in research and development.

Chemical and Physical Properties

This compound is an organosilane compound recognized for its utility as a coupling agent and surface modifier. A thorough understanding of its chemical and physical properties is fundamental to its safe handling and application.

| Property | Value | Reference |

| Molecular Formula | C6H15IO3Si | [1][2] |

| Molecular Weight | 290.17 g/mol | [1][3] |

| CAS Number | 14867-28-8 | [2][3] |

| Appearance | Colorless to pale reddish-yellow liquid | [2] |

| Density | 1.482 g/mL at 20 °C | [3][4] |

| Boiling Point | 79-80 °C at 2 mm Hg | |

| Flash Point | 78 °C (172.4 °F) - closed cup | [3][5] |

| Refractive Index | n20/D 1.473 | [3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.

GHS Hazard Classification: [1][2][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][3]

-

Combustible Liquid: Category 4[6]

Hazard Statements (H-phrases): [2][3][6]

-

H227: Combustible liquid.[6]

Precautionary Statements (P-phrases): [2][3][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Safe Handling and Storage

Proper handling and storage protocols are essential to maintain the chemical's integrity and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Do not breathe vapors or mists.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep the container tightly closed when not in use.[8]

Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][8]

-

Store under an inert atmosphere, such as nitrogen, as the material is sensitive to air and moisture.[8]

-

Protect from light.

-

Recommended storage temperature is 2-8°C.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Eyes/Face | Chemical safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes. Contact lenses should not be worn.[6][7][9] |

| Hands | Neoprene or nitrile rubber gloves. | Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6][9] |

| Body | Lab coat. For larger quantities or splashes, wear fire/flame resistant and impervious clothing. | To prevent skin contact.[6][9] |

| Respiratory | Use in a well-ventilated area. If vapors or aerosols are generated, a government-approved respirator is required. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards or European Standard EN 149 must be followed.[7][10] |

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.[2][11]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[2][12]

Spill Response:

-

Evacuate the area and ensure adequate ventilation.[13]

-

Remove all sources of ignition.[13]

-

Wear appropriate personal protective equipment as outlined in Section 4.[2][6]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][8]

-

Collect the absorbed material into a closed container for disposal.[8][13]

-

Wash the spill site after material pickup is complete.[8]

Experimental Protocols: Surface Modification of Silica (B1680970)

This compound is frequently used for the surface functionalization of silica-based materials, such as nanoparticles and glass beads. The following is a generalized protocol for this application.

Objective: To covalently graft this compound onto a silica surface.

Materials:

-

Silica substrate (e.g., silica nanoparticles, glass beads)

-

This compound (IPTMS)

-

Anhydrous toluene (B28343)

-

Borate (B1201080) buffer (pH 9.2, for peptide immobilization)

-

Mercaptoethanol (for quenching)

Procedure:

-

Activation of Silica Substrate:

-

Silanization:

-

Prepare a 2% (v/v) solution of IPTMS in dry toluene in a reaction vessel.[5]

-

Add the activated silica substrate to the IPTMS solution.[5]

-

Incubate the mixture overnight (approximately 16 hours) at 70°C under an inert atmosphere and protected from light.[5]

-

After incubation, allow the mixture to cool to room temperature.

-

Wash the functionalized silica substrate with acetone (e.g., 4 x 100 mL) to remove any unreacted silane.[5]

-

Dry the functionalized substrate at 120°C for 30 minutes.[5]

-

-

Subsequent Functionalization (Example: Peptide Immobilization):

-

Dissolve the peptide (e.g., 5 mg) in a suitable buffer, such as borate buffer (pH 9.2, 25 mL).[5]

-

Add the IPTMS-functionalized silica beads (e.g., 60 g) to the peptide solution and incubate overnight.[5]

-

To quench any unreacted iodo groups, add mercaptoethanol (e.g., 20 µL) and incubate for 2 hours.[5]

-

Wash the peptide-immobilized beads with water (e.g., 3 x 200 mL) and then with acetone (1 x 100 mL) and allow to dry.[5]

-

Visualized Workflows

To further clarify the handling and experimental procedures, the following diagrams illustrate key workflows.

Caption: Workflow for the safe handling of this compound.

Caption: General workflow for surface modification using this compound.

References

- 1. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flex.flinders.edu.au [flex.flinders.edu.au]

- 3. gccpo.org [gccpo.org]

- 4. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a soluble functionalized-silica by the hydrolysis and condensation of organotrialkoxysilanes bearing (β-hydroxy) tertiary amine groups with tetraethoxysilane [ri.conicet.gov.ar]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of (3-Iodopropyl)trimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Iodopropyl)trimethoxysilane in a range of common organic solvents. Understanding the solubility of this organosilane is crucial for its effective use in various applications, including as a coupling agent, a surface modifier, and in the synthesis of novel materials. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes predictive solubility information based on physicochemical properties and provides detailed experimental protocols for its determination.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₆H₁₅IO₃Si. Its structure, featuring a trimethoxysilyl head and a 3-iodopropyl tail, imparts a dual nature to its solubility characteristics. The propyl chain and the iodo group contribute to its nonpolar character, while the methoxysilyl group can undergo hydrolysis in the presence of moisture, affecting its solubility in protic solvents.

| Property | Value |

| Molecular Weight | 290.17 g/mol |

| Density | 1.482 g/mL at 20 °C |

| Boiling Point | 79-80 °C at 2 mmHg |

| Refractive Index | n20/D 1.473 |

Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the structure of this compound, it is anticipated to be miscible or soluble in a wide array of organic solvents. The following table provides a qualitative prediction of its solubility.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble/Miscible | The trimethoxysilyl group can interact with the hydroxyl group of alcohols. However, reactivity (hydrolysis and condensation) is possible, especially in the presence of water. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible | These polar aprotic solvents are expected to effectively solvate the silane (B1218182). |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible | The ether functional group can interact with the silane, promoting solubility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible | The nonpolar aromatic ring interacts favorably with the iodopropyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | The nonpolar nature of these solvents aligns with the alkyl chain of the silane. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | These solvents are effective at dissolving a wide range of organic compounds, including organosilanes. |

| Esters | Ethyl Acetate | Soluble/Miscible | The polarity of esters is suitable for solvating this functionalized silane. |

| Amides | Dimethylformamide (DMF) | Soluble/Miscible | DMF is a powerful polar aprotic solvent capable of dissolving many organometallic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a strong polar aprotic solvent, expected to readily dissolve the silane. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for specific applications, the following experimental protocols can be employed.

Qualitative Solubility/Miscibility Determination

This method provides a rapid assessment of solubility at a given concentration.

Materials:

-

This compound

-

Selected organic solvents

-

Small glass vials with caps

-

Pipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry vial.

-

Add a known volume (e.g., 100 µL) of this compound to the solvent.

-

Cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the mixture against a light source.

-

Record the observation as:

-

Miscible: Forms a single, clear, homogeneous phase.

-

Soluble: The silane completely dissolves, leaving a clear solution.

-

Partially Soluble: The solution is cloudy, or a second phase is present.

-

Insoluble: The silane remains as a distinct, separate layer.

-

Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Sealable flasks

-

Shaking incubator or magnetic stirrer with hotplate

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in a sealable flask.

-

Seal the flask and agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved silane separate.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any suspended micro-droplets.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the silane and the solvent's boiling point. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved silane is the final weight of the dish minus its tare weight.

-

Calculate the solubility in g/100 mL or other desired units.

Diagrams

Caption: Workflow for Determining the Solubility of this compound.

Applications of Iodo-Terminated Silanes in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodo-terminated silanes are emerging as a versatile and powerful class of reagents for the surface modification and functionalization of a wide array of materials. Their unique reactivity, particularly the susceptibility of the carbon-iodine bond to nucleophilic substitution, offers distinct advantages over other commonly used organosilanes, such as those with amino or chloro functionalities. This technical guide provides a comprehensive overview of the core applications of iodo-terminated silanes in materials science, with a focus on their use in bioconjugation, polymer synthesis, and nanoparticle functionalization. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers and professionals with the knowledge to effectively utilize these compounds in their work.

Introduction to Iodo-Terminated Silanes

Iodo-terminated silanes are organosilane compounds featuring an iodoalkyl group attached to a silicon atom, which also bears hydrolyzable groups (e.g., methoxy (B1213986) or ethoxy). The general structure can be represented as I-(CH₂)n-Si(OR)₃. The key to their utility lies in the dual functionality: the silane (B1218182) moiety allows for covalent attachment to hydroxyl-rich surfaces such as silica (B1680970), glass, and metal oxides, while the terminal iodide serves as an excellent leaving group for subsequent chemical transformations.

Compared to their chloro- and amino-terminated counterparts, iodo-terminated silanes offer several advantages:

-

Enhanced Reactivity: The carbon-iodine bond is weaker and more polarizable than C-Cl or C-Br bonds, making it more susceptible to nucleophilic attack. This allows for reactions to proceed under milder conditions and often with higher yields.

-

Reduced Side Reactions: Unlike amino silanes, which can undergo undesirable side reactions such as multilayer formation and reaction with radical initiators, iodo-silanes provide a cleaner and more controlled surface functionalization.[1][2]

-

Simplified Conjugation: The direct reaction of the iodide with nucleophiles such as thiols eliminates the need for multi-step activation and coupling chemistries often required with amino silanes.[1]

This guide will delve into the practical applications of these properties in various fields of materials science.

Core Applications and Methodologies

Surface Modification and Bioconjugation

The ability to create well-defined, reactive surfaces is paramount in fields such as biosensors, drug delivery, and regenerative medicine. Iodo-terminated silanes provide a robust platform for the immobilization of biomolecules.

One of the most well-documented applications is in the solid-phase synthesis of Molecularly Imprinted Polymers (MIPs). Iodo-terminated silanes, such as (3-Iodopropyl)trimethoxysilane (IPTMS), have been shown to be superior to commonly used amino silanes like N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) for the immobilization of peptides.[1][2] The straightforward coupling of the iodo group with the thiol of a terminal cysteine residue under basic conditions offers a more efficient and cleaner alternative to the multi-step process involving expensive linkers like succinimidyl iodoacetate (SIA) required for amino silanes.[1]

Key Advantages in Bioconjugation:

-

Direct Thiol Coupling: Efficiently immobilizes cysteine-containing peptides and other thiol-bearing molecules.[1]

-

Versatility: Can react with other nucleophiles like amines and aromatic alcohols under appropriate pH control.[1]

-

Reduced Non-Specific Binding: Avoids issues associated with residual amine groups on the surface that can lead to unwanted interactions.[1]

This protocol details the surface functionalization of glass beads with this compound (IPTMS) and the subsequent immobilization of a cysteine-containing peptide.

Materials:

-

Glass beads

-

1 M Sodium Hydroxide (NaOH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dry Toluene

-

This compound (IPTMS)

-

Cysteine-containing peptide

-

30 mM Sodium tetraborate (B1243019) buffer, pH 9.2

-

Mercaptoethanol

Procedure:

-

Activation of Glass Beads:

-

Boil 60 g of glass beads in 100 mL of 1 M NaOH for 15 minutes.

-

Wash the beads thoroughly with deionized water (5 x 200 mL), PBS (100 mL), deionized water (5 x 200 mL), and finally acetone (2 x 100 mL).

-

Dry the activated beads in an oven at 120 °C for 30 minutes.[1]

-

-

Silanization with IPTMS:

-

Prepare a 2% (v/v) solution of IPTMS in 60 mL of dry toluene.

-

Add the activated and dried glass beads to the IPTMS solution.

-

Incubate the mixture overnight (approximately 16 hours) at 70 °C, ensuring the container is protected from light.[1]

-

After incubation, wash the beads with acetone (4 x 100 mL) and dry them at 120 °C for 30 minutes.[1]

-

-

Peptide Immobilization:

-

Dissolve 5 mg of the cysteine-containing peptide in 25 mL of 30 mM sodium tetraborate buffer (pH 9.2).

-

Add the 60 g of IPTMS-functionalized glass beads to the peptide solution.

-

Incubate the mixture overnight, protected from light.[1]

-

-

Blocking of Unreacted Iodo Groups:

Workflow for Peptide Immobilization using Iodo-Terminated Silane

Caption: Workflow for peptide immobilization.

Comparative Data: Iodo-Silane vs. Amino-Silane for Peptide Immobilization

| Parameter | Iodo-Terminated Silane (IPTMS) | Amino-Terminated Silane (AHAMTES) | Reference |

| Immobilization Chemistry | Direct nucleophilic substitution (thiol-iodo) | Multi-step: Amine activation with a linker (e.g., SIA), then reaction with thiol | [1] |

| Number of Steps | Fewer | More | [1] |

| Reagent Cost | Lower (no expensive linker required) | Higher (requires linker like SIA) | [1] |

| Side Reactions | Minimal | Formation of multilayers, reaction with persulfate initiators | [1] |

| Binding Affinity (Kd) for EGFR epitope | ≈ 2.5 nM | ≈ 2.5 nM | [3] |

| Purity and Specificity of resulting MIPs | High | Negatively affected by side reactions | [1][2] |

Functionalization of Nanoparticles

Iodo-terminated silanes are effective for functionalizing a variety of nanoparticles, including silica and magnetic nanoparticles. The silane group anchors to the nanoparticle surface, while the iodo-terminus provides a reactive site for further modification. This is particularly useful in creating core-shell structures and for attaching targeting ligands or therapeutic agents in drug delivery systems.

This protocol outlines the general procedure for functionalizing silica nanoparticles with this compound.

Materials:

-

Silica Nanoparticles (e.g., synthesized via Stöber process)

-

Ethanol

-

Ammonium (B1175870) Hydroxide

-

This compound (IPTMS)

Procedure:

-

Nanoparticle Synthesis (if required): Synthesize silica nanoparticles using a method such as the Stöber process.

-

Surface Hydroxylation: Ensure the surface of the silica nanoparticles is rich in hydroxyl groups. This is often an inherent property of silica nanoparticles synthesized in aqueous or alcoholic media.

-

Silanization:

-

Disperse the silica nanoparticles in ethanol.

-

Add a catalytic amount of ammonium hydroxide.

-

Add the desired amount of IPTMS to the nanoparticle suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Washing and Purification:

-

Centrifuge the suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant and redisperse the nanoparticles in fresh ethanol.

-

Repeat the centrifugation and redispersion steps several times to remove unreacted silane and byproducts.

-

Finally, dry the functionalized nanoparticles under vacuum.

-

Reaction Scheme: Surface Functionalization of a Silica Nanoparticle

Caption: Silanization of a hydroxylated surface.

Polymer Chemistry and Composite Materials

In polymer chemistry, iodo-terminated silanes can act as coupling agents to improve the adhesion between inorganic fillers and organic polymer matrices. The silane end reacts with the filler surface, while the iodo-group can be used to initiate "grafting from" polymerizations or to react with functional groups on the polymer chains, creating a strong interfacial bond.

Applications in Polymer Science:

-

Adhesion Promotion: Enhancing the bond between glass fibers or mineral fillers and polymer matrices in composites.

-

Surface-Initiated Polymerization: The iodo-group can serve as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes from a surface.

-

Crosslinking: Iodo-terminated silanes can be incorporated into polymer chains to act as sites for subsequent crosslinking reactions.

Future Outlook and Emerging Applications

The unique reactivity of iodo-terminated silanes opens up possibilities in several cutting-edge areas of materials science:

-

Drug Delivery Systems: The ability to functionalize nanoparticles and other carriers with iodo-terminated silanes allows for the subsequent attachment of targeting ligands, stealth agents (like PEG), and therapeutic molecules through nucleophilic substitution. This provides a versatile platform for creating sophisticated drug delivery vehicles.

-

Biosensors: The clean and efficient immobilization of biorecognition elements (antibodies, enzymes, nucleic acids) onto sensor surfaces is crucial for high-sensitivity and low-noise detection. Iodo-silane chemistry offers a promising route to achieve this.

-

Advanced Composites: The development of novel polymer composites with enhanced mechanical, thermal, and chemical properties can be facilitated by using iodo-terminated silanes as versatile interfacial modifiers.

Conclusion

Iodo-terminated silanes represent a valuable and, in many cases, superior alternative to other functional silanes for a range of applications in materials science. Their straightforward and efficient reactivity, coupled with the ability to form stable covalent bonds with a variety of substrates, makes them a powerful tool for researchers and professionals in fields ranging from polymer chemistry to drug development. As the demand for advanced functional materials continues to grow, the importance and application of iodo-terminated silanes are expected to expand significantly.

References

An In-depth Technical Guide to Silane Coupling Agents for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silane (B1218182) coupling agents, their mechanism of action, and their application in surface modification. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules to enhance the performance of materials and devices.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between inorganic and organic materials.[1][2] Their unique bifunctional structure allows them to form stable covalent bonds with both inorganic substrates and organic polymers, thereby improving adhesion, compatibility, and overall performance of composite materials.[3][4] The general structure of a silane coupling agent can be represented as R-Si-X₃, where 'R' is an organofunctional group that is compatible with an organic matrix, and 'X' is a hydrolyzable group, such as an alkoxy group, that can react with inorganic surfaces.[5]

The utility of silane coupling agents is extensive, with applications in industries ranging from automotive and aerospace to electronics and biomedicine.[6][7] In the context of drug development and biomedical research, silane coupling agents are instrumental in the surface modification of materials for applications such as drug delivery systems, biocompatible coatings for implants, and diagnostic biosensors.[8][9] By tailoring the surface chemistry of materials, researchers can control properties like hydrophobicity, biocompatibility, and the immobilization of biomolecules.[10][11]

Mechanism of Action

The efficacy of silane coupling agents lies in their dual reactivity. The process of a silane coupling agent modifying a surface generally involves four steps: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[12]

-

Hydrolysis: The hydrolyzable groups (X) on the silicon atom react with water to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by acids or bases.[12][13] The rate of hydrolysis depends on factors such as pH, temperature, and the type of hydrolyzable group.[14] Methoxy and ethoxy groups are the most common hydrolyzable groups, producing methanol (B129727) and ethanol (B145695) as byproducts, respectively.[13]

-

Condensation: The newly formed silanol groups can condense with each other to form oligomeric structures containing siloxane bonds (Si-O-Si).[12] The extent of this self-condensation is influenced by the concentration of the silane and the amount of available water.[12]

-

Hydrogen Bonding: The silanol groups of the hydrolyzed silane (or its oligomers) form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate.[12] Common substrates that can be modified with silanes include glass, silica, and metal oxides.[15]

-

Covalent Bond Formation: Upon drying or curing, a covalent bond is formed between the silane and the substrate with the loss of water. This results in a durable siloxane linkage (Si-O-Substrate) that firmly anchors the silane to the surface.[12] The organofunctional group (R) remains oriented away from the surface, available for interaction or reaction with an organic matrix.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Silane Coupling Agent Classification And Application Scope [ecopowerchem.com]

- 3. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. nbinno.com [nbinno.com]

- 5. qingdaopengfeng.com [qingdaopengfeng.com]

- 6. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 7. chemsilicone.com [chemsilicone.com]

- 8. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. gelest.com [gelest.com]

- 13. amchro.at [amchro.at]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Surface Modification with (3-Iodopropyl)trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Iodopropyl)trimethoxysilane (IPTMS) is a bifunctional organosilane utilized for the covalent modification of hydroxylated surfaces such as glass, silica (B1680970), and other metal oxides. This modification imparts a reactive iodoalkyl functionality to the surface, which can serve as a versatile anchor for the subsequent immobilization of a wide range of molecules, including biomolecules, polymers, and nanoparticles. The trimethoxysilane (B1233946) group of IPTMS undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. The terminal iodopropyl group is a potent nucleophilic substitution site, enabling straightforward conjugation with molecules containing functional groups like amines, thiols, and carboxylates. This makes IPTMS a valuable tool in the development of biosensors, drug delivery systems, and functionalized materials for biomedical research.

Key Applications

-

Bioconjugation: The iodopropyl group readily reacts with nucleophiles, making it suitable for the immobilization of proteins, peptides, and nucleic acids for applications in microarrays and biosensors.

-

Nanoparticle Functionalization: Silica and other nanoparticles can be surface-modified with IPTMS to introduce a reactive handle for further functionalization, for example, in targeted drug delivery systems.

-

Polymer Grafting: The iodo group can act as an initiator for certain types of polymerization, allowing for the "grafting-from" of polymer chains on a surface.

-

Material Science: Modification with IPTMS can alter the surface properties of materials, such as their hydrophobicity and reactivity.[1]

Chemical Pathway of Surface Modification

The surface modification process with this compound involves a two-step mechanism: hydrolysis and condensation.

-

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) react with water to form silanol groups (-OH). This reaction is often catalyzed by acid or base.

-

Condensation: The newly formed silanol groups on the IPTMS molecule react with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds and releasing water. Intermolecular condensation between adjacent silane molecules can also occur, leading to the formation of a cross-linked polysiloxane layer.

Chemical pathway of surface modification with this compound.

Experimental Protocols

The following protocols provide a general framework for the surface modification of glass or silica substrates with this compound. Optimal conditions may vary depending on the specific substrate and application, and therefore, optimization of parameters such as silane concentration, reaction time, and temperature is recommended.

Protocol 1: Solution-Phase Deposition in Anhydrous Organic Solvent

This method is commonly used to form a self-assembled monolayer (SAM) of the silane on the substrate surface.

Materials:

-

This compound (IPTMS)

-

Anhydrous Toluene (B28343) or Ethanol (B145695)

-

Methanol

-

Deionized (DI) water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Glass or silica substrates (e.g., microscope slides, silicon wafers)

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrates by sonicating in acetone for 15 minutes, followed by methanol for 15 minutes, and then rinse extensively with DI water.

-

Immerse the cleaned substrates in piranha solution for 30-60 minutes to hydroxylate the surface.

-

Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen gas.

-

Further dry the substrates in an oven at 110°C for at least 30 minutes before use.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of IPTMS in anhydrous toluene or ethanol in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Immerse the cleaned and dried substrates in the IPTMS solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.

-

-

Post-Silanization Processing:

-

Remove the substrates from the silane solution and rinse them with fresh anhydrous solvent (toluene or ethanol) to remove any unbound silane.

-

Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove physisorbed silane molecules.

-

Rinse the substrates again with the anhydrous solvent and then with acetone.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Store the modified substrates in a desiccator until further use.

-

Protocol 2: Aqueous-Phase Deposition

This method utilizes a water-based solution for silanization, which can be more environmentally friendly.

Materials:

-

This compound (IPTMS)

-

Deionized (DI) water

-

Acetic acid

-

Ethanol (optional, as a co-solvent)

-

Acetone

-

Methanol

-

Piranha solution

-

Glass or silica substrates

-

Nitrogen gas stream

-

Oven